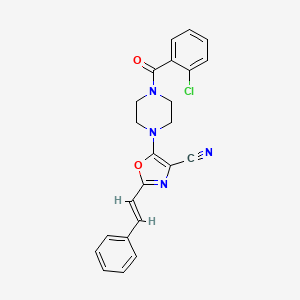
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
Übersicht
Beschreibung
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile, also known as SMT-1149, is a small molecule drug candidate that is currently under preclinical development for the treatment of bacterial infections. SMT-1149 belongs to the class of oxazolylphenyl-piperazine compounds and is being developed by Summit Therapeutics.
Wirkmechanismus
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile works by inhibiting the function of a bacterial enzyme called LpxC, which is involved in the biosynthesis of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile disrupts the integrity of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has been shown to have low toxicity in preclinical studies. In animal models, (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has been well-tolerated at doses that are effective against bacterial infections. (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile is its broad-spectrum activity against Gram-negative bacteria, including those that are resistant to multiple antibiotics. This makes (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile a promising candidate for the treatment of bacterial infections that are difficult to treat with existing antibiotics. However, one limitation of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile is that it is still in preclinical development, and its safety and efficacy in humans have not yet been established.
Zukünftige Richtungen
There are several future directions for the development of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile. One potential direction is to investigate the efficacy of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile in combination with other antibiotics, as combination therapy has been shown to be effective in treating antibiotic-resistant infections. Another direction is to evaluate the safety and efficacy of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile in clinical trials, which will be necessary for its eventual approval and commercialization. Finally, further research is needed to understand the mechanism of action of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile in more detail, which could lead to the development of new antibiotics that target the same pathway.
Wissenschaftliche Forschungsanwendungen
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has been shown to have potent activity against a range of Gram-negative bacteria, including those that are resistant to multiple antibiotics. In preclinical studies, (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has demonstrated efficacy against bacterial infections caused by Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. These bacteria are known to cause a variety of infections, including pneumonia, sepsis, and urinary tract infections.
Eigenschaften
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c24-19-9-5-4-8-18(19)22(29)27-12-14-28(15-13-27)23-20(16-25)26-21(30-23)11-10-17-6-2-1-3-7-17/h1-11H,12-15H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGPJACZFMXAKR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




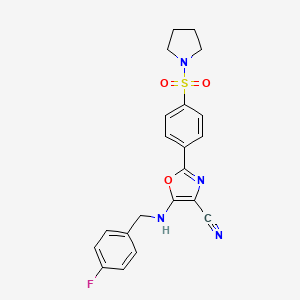
![1-{2-[4-(Azepan-1-ylsulfonyl)phenyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B3412801.png)

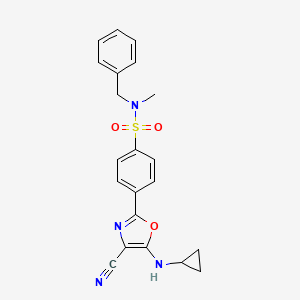


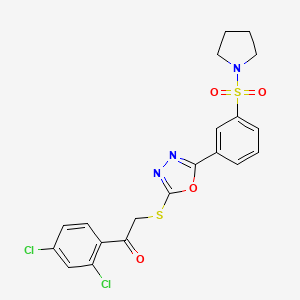
![5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B3412848.png)
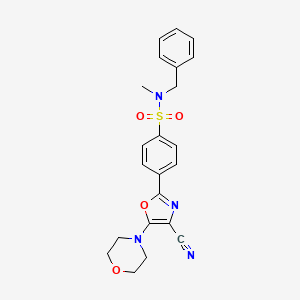

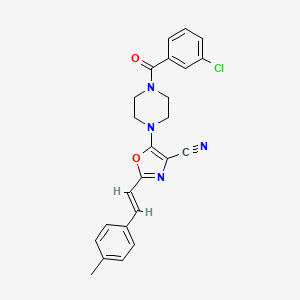
![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B3412887.png)
